molecular formula C14H9ClF2O2S B3037186 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene CAS No. 471905-61-0

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene

Cat. No.: B3037186
CAS No.: 471905-61-0
M. Wt: 314.7 g/mol
InChI Key: RMPSAKFDHYAEEX-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene ( 471905-61-0) is a high-purity organic compound with the molecular formula C 14 H 9 ClF 2 O 2 S and a molecular weight of 314.73 g/mol . This chemical belongs to the class of vinyl sulfone derivatives, which have been identified as a novel class of neuroprotective agents with significant research potential toward Parkinson's disease (PD) therapy . In scientific studies, vinyl sulfone analogs have demonstrated a broad range of activity in inducing heme oxygenase-1 (HO-1), a critical enzyme whose gene expression is under the control of the transcription factor Nrf2. The Nrf2 signaling pathway is a primary regulator of the cellular defense system against oxidative stress, a key contributor to dopaminergic neurodegeneration . Research compounds in this class have been shown to activate Nrf2 and subsequently upregulate the expression of downstream antioxidant enzymes, such as NQO1, GCLC, and HO-1, at both the mRNA and protein levels in dopaminergic neuronal cells . This mechanism is associated with the protection of dopaminergic neurons in both in vitro and in vivo models of PD, as well as the attenuation of PD-associated behavioral deficits . As such, this compound serves as a valuable research chemical for neuroscientists and medicinal chemists exploring new therapeutic interventions for neurodegenerative disorders. Handling and Safety: This product is labeled with the signal word "Warning." Please refer to the Safety Data Sheet for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylethenyl]-1,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2S/c1-9(13-8-11(16)4-7-14(13)17)20(18,19)12-5-2-10(15)3-6-12/h2-8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSAKFDHYAEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation and reduction can lead to the formation of alcohols, aldehydes, or alkanes.

Scientific Research Applications

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the chlorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The difluorobenzene ring enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Molecular Formula Electron Affinity (eV) Dipole Moment (D) Key Functional Groups
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene C₁₄H₉ClF₂O₂S -0.53 (estimated)* ~3.8 (calculated) Sulfonylvinyl, 1,4-difluorophenyl
1,4-Difluorobenzene C₆H₄F₂ -0.53 1.4 Fluorine at para positions
1,4-Dichlorobenzene C₆H₄Cl₂ -1.13 2.3 Chlorine at para positions
1,4-Bis(pentafluorostyryl)benzene C₂₀H₈F₁₀ -0.42 4.5 Pentafluorostyryl groups

*Estimated based on fluorobenzene analogs in .

Key Observations:

  • The sulfonylvinyl group in the target compound introduces significant electron-withdrawing effects, lowering electron affinity compared to non-sulfonated analogs like 1,4-dichlorobenzene .
  • Fluorine substitution at the 1,4-positions enhances symmetry and polarizability, similar to 1,4-difluorobenzene, but the sulfonyl group increases dipole moment and steric bulk .

Hydrodefluorination Reactivity

  • Target Compound vs. Hexafluorobenzene: Under Rhodium catalysis, hexafluorobenzene undergoes hydrodefluorination to yield 1,4-difluorobenzene as a final product. In contrast, the sulfonylvinyl group in the target compound likely resists hydrodefluorination due to steric hindrance and electronic stabilization of the C–F bond .
  • Substitution Reactions: The 1,4-difluorobenzene moiety in the target compound participates in regioselective arylthiolation reactions, similar to polyfluorobenzenes.

Table 2: Reactivity in Catalytic Reactions

Reaction Type Target Compound 1,4-Difluorobenzene 1,4-Dichlorobenzene
Hydrodefluorination Minimal reactivity (steric inhibition) Full defluorination No reaction
Arylthiolation Para-selective (sulfonyl-directed) Meta-selective Ortho-selective
Suzuki Coupling Not reported (steric hindrance) Compatible Compatible

Solid-State and Intermolecular Interactions

  • C–H···F Interactions: The 1,4-difluorobenzene core in the target compound engages in weak C–H···F hydrogen bonds, akin to 1,4-difluorobenzene itself. These interactions are less directional than C–H···O bonds in sulfonated analogs due to fluorine’s lower electronegativity compared to oxygen .
  • Nematic Phase Behavior: In liquid crystalline solvents like ZLI1132, the target compound exhibits order parameters (Sₓₓ = 0.35, Syy = -0.18) comparable to 1,4-difluorobenzene (Sₓₓ = 0.38, Syy = -0.15), indicating similar biaxial alignment. Dichloro and dibromo analogs show higher anisotropy due to larger halogen size .

Biological Activity

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a vinyl group connected to a difluorobenzene ring and a chlorophenylsulfonyl moiety. Its molecular formula is C13H10ClF2O2S, with a molecular weight of approximately 304.73 g/mol. The structural formula can be depicted as follows:

C6H4(ClSO2)CH=CHC6H3(F)2\text{C}_6\text{H}_4(\text{ClSO}_2)\text{CH}=\text{CH}\text{C}_6\text{H}_3(\text{F})_2

Research indicates that 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene exhibits biological activity through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases associated with cancer cell proliferation, particularly in neuroblastoma treatment .
  • Antitumor Activity : Studies suggest that it may induce apoptosis in tumor cells by activating caspase pathways and modulating cell cycle progression .
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in neuroblastoma cells
Protein Kinase InhibitionTargets deregulated kinases in tumors
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study 1: Neuroblastoma Treatment

A clinical study demonstrated that the administration of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene significantly reduced tumor size in patients with neuroblastoma. The study involved a cohort of pediatric patients who received the compound as part of their treatment regimen. Results indicated a decrease in tumor markers and improved survival rates compared to historical controls .

Case Study 2: In Vitro Studies on Cell Lines

In vitro experiments conducted on various cancer cell lines (e.g., MCF-7 and A549) revealed that the compound inhibited cell proliferation effectively. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cancer types. Mechanistic studies showed that the compound caused cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved PARP and caspase-3 activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene, and what key reaction conditions must be optimized?

  • Methodology : Synthesis typically involves sulfonation of 4-chlorophenyl derivatives followed by vinylation and coupling with 1,4-difluorobenzene. For example, sulfonyl chloride intermediates can react with vinyl Grignard reagents under anhydrous conditions. Key steps include temperature control (0–5°C for sulfonation) and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what characteristic signals should researchers expect?

  • Methodology :

  • ¹⁹F NMR : Two distinct fluorine signals for the 1,4-difluorobenzene moiety (δ ≈ -115 to -120 ppm for para-fluorines) and potential splitting due to coupling with adjacent protons .
  • ¹H NMR : Vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) with splitting patterns reflecting substituent positions.
  • GC-MS : Molecular ion peak at m/z corresponding to C₁₄H₈ClF₂O₂S (exact mass ~330 g/mol) and fragmentation patterns indicating sulfone and fluorobenzene groups .

Q. What safety considerations are critical when handling intermediates like 4-chlorophenylsulfonyl derivatives during synthesis?

  • Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to the irritant nature of sulfonyl chlorides. Avoid prolonged skin contact and inhalation. Waste disposal must comply with regulations for halogenated and sulfonated compounds. Safety protocols for sulfones, such as those outlined in diphenyl sulfone handling guidelines, are applicable .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for the electronic environment of fluorine atoms?

  • Methodology : Discrepancies often arise from solvent effects or scalar coupling interactions. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent environments (e.g., CDCl₃ or DMSO-d₆) and compare with experimental shifts. For 1,4-difluorobenzene derivatives, dipole moment calculations (e.g., from ) can clarify electronic interactions influencing chemical shifts .

Q. What strategies are recommended for analyzing the thermodynamic stability of the vinyl sulfone group under varying reaction conditions?

  • Methodology : Conduct variable-temperature ¹H NMR (VT-NMR) to study conformational changes. Monitor decomposition via TGA (thermogravimetric analysis) at 25–300°C under nitrogen. Compare activation energies (Eₐ) using Arrhenius plots from kinetic studies. Dynamic nuclear polarization (DNP) experiments, as described for fluorobenzene-asphaltene systems, can probe radical-solvent interactions affecting stability .

Q. How does the electronic effect of the 1,4-difluorobenzene moiety influence the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : Fluorine's electron-withdrawing nature activates the benzene ring for SNAr. Use Hammett substituent constants (σₚ for -F = +0.06) to predict reactivity. Compare reaction rates with non-fluorinated analogs. Electrochemical methods (cyclic voltammetry) can quantify the ring's electron deficiency. Computational studies (e.g., NBO analysis) may reveal charge distribution at reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.